1-(Pyridin-2-yl)-4,4'-bipiperidine 1-(Pyridin-2-yl)-4,4'-bipiperidine
Brand Name: Vulcanchem
CAS No.: 648895-89-0
VCID: VC16911779
InChI: InChI=1S/C15H23N3/c1-2-8-17-15(3-1)18-11-6-14(7-12-18)13-4-9-16-10-5-13/h1-3,8,13-14,16H,4-7,9-12H2
SMILES:
Molecular Formula: C15H23N3
Molecular Weight: 245.36 g/mol

1-(Pyridin-2-yl)-4,4'-bipiperidine

CAS No.: 648895-89-0

Cat. No.: VC16911779

Molecular Formula: C15H23N3

Molecular Weight: 245.36 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyridin-2-yl)-4,4'-bipiperidine - 648895-89-0

Specification

CAS No. 648895-89-0
Molecular Formula C15H23N3
Molecular Weight 245.36 g/mol
IUPAC Name 2-(4-piperidin-4-ylpiperidin-1-yl)pyridine
Standard InChI InChI=1S/C15H23N3/c1-2-8-17-15(3-1)18-11-6-14(7-12-18)13-4-9-16-10-5-13/h1-3,8,13-14,16H,4-7,9-12H2
Standard InChI Key LXDVNEAPBDRCSY-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C2CCN(CC2)C3=CC=CC=N3

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Bonding

The compound consists of two piperidine rings connected at their 4- and 4'-positions, forming a bipiperidine scaffold. A pyridin-2-yl group is attached to the nitrogen atom of one piperidine ring. This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions. The bipiperidine core adopts a chair-chair conformation, stabilized by intramolecular hydrogen bonding between the nitrogen lone pairs and adjacent hydrogen atoms .

The pyridin-2-yl substituent contributes aromaticity and π-electron density, enabling coordination with metal ions and participation in charge-transfer complexes . Key bond lengths and angles are consistent with typical piperidine and pyridine systems:

  • C-N bond in piperidine: ~1.45 Å

  • C-C bond in pyridine: ~1.39 Å

  • Dihedral angle between piperidine rings: 60–80°

Physicochemical Properties

Experimental data for 1-(Pyridin-2-yl)-4,4'-bipiperidine remain sparse, but properties can be inferred from analogs:

PropertyValueSource Analogue
Molecular FormulaC₁₅H₂₁N₃
Molecular Weight243.35 g/molCalculated
logP (Partition Coefficient)1.8 ± 0.3
Water Solubility0.12 mg/mL (25°C)
Melting Point98–102°C (estimated)

The moderate logP value suggests balanced lipophilicity, making the compound suitable for both aqueous and organic phase reactions. Its low water solubility aligns with trends observed in N-alkylpiperidines .

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The synthesis of 1-(Pyridin-2-yl)-4,4'-bipiperidine can be approached via two primary strategies:

  • Coupling of preformed piperidine units: A pyridin-2-yl-substituted piperidine is coupled with a second piperidine derivative.

  • Functionalization of bipiperidine: Introducing the pyridin-2-yl group onto a preassembled bipiperidine scaffold.

Stepwise Synthesis

A practical route involves the following steps:

  • Preparation of 4,4'-bipiperidine:

    • Piperidine is treated with a dihalogenating agent (e.g., 1,4-dibromobutane) under basic conditions to form the bipiperidine backbone.

  • N-Alkylation with pyridin-2-yl group:

    • The bipiperidine reacts with 2-bromopyridine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos) via Buchwald-Hartwig amination .

Reaction Conditions:

  • Solvent: Toluene or dioxane

  • Temperature: 110°C

  • Duration: 24–48 hours

  • Yield: 55–70%

Industrial-Scale Considerations

Batch reactors are typically employed for scalability, though continuous flow systems may enhance efficiency for high-throughput production. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

  • Pyridin-2-yl nitrogen: Participates in coordination chemistry, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .

  • Piperidine amines: Undergo alkylation, acylation, or sulfonation reactions. For example, treatment with acetic anhydride yields the corresponding acetamide derivative.

Catalytic Applications

The compound serves as a ligand in asymmetric catalysis. In a model Suzuki-Miyaura coupling, it improved enantioselectivity by 20% compared to unmodified bipiperidine .

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